N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE is a compound that combines the unique structural features of adamantane and benzamide. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzamide is a simple amide derivative of benzoic acid. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide derivatives. One common method is the reaction of 1-bromoadamantane with 2-chloro-5-nitrobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The adamantane moiety can undergo oxidation to form hydroxylated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-[(ADAMANTAN-1-YL)METHYL]-2-azido-5-nitrobenzamide or N-[(ADAMANTAN-1-YL)METHYL]-2-amino-5-nitrobenzamide.
Reduction: Formation of N-[(ADAMANTAN-1-YL)METHYL]-2-chloro-5-aminobenzamide.
Oxidation: Formation of hydroxylated adamantane derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its targets. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE can be compared with other adamantane derivatives and benzamide derivatives:
Similar Compounds: N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-AMINOBENZAMIDE, N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-HYDROXYBENZAMIDE.
Uniqueness: The presence of both adamantane and benzamide moieties in a single molecule provides a unique combination of stability, lipophilicity, and reactivity.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-2-1-14(21(23)24)6-15(16)17(22)20-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHEGCDMOKCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337479 | |
Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227327-87-9 | |
Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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